molecular formula C21H22FN5O3 B2359626 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705879-08-8

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2359626
CAS RN: 1705879-08-8
M. Wt: 411.437
InChI Key: FFMGNWMUFCKESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
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Scientific Research Applications

Heterogeneous Catalysis

The related pyrazole compounds have been utilized in heterogeneous catalysis . The compound’s structural similarity to these pyrazoles suggests it could serve as a catalyst in organic synthesis reactions, such as 1,3-dipolar cycloadditions . This application is crucial for creating complex molecules with high precision and could be beneficial in synthesizing pharmaceuticals.

Antibiotic Properties

Bicyclic pyrazolidinones, which share a similar structure, exhibit antibiotic activity . This implies that our compound could be developed into a new class of antibiotics, addressing the growing concern of antibiotic resistance.

Anti-Alzheimer’s Activity

Compounds with a pyrazole backbone have shown promise in treating neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its potential to inhibit enzymes or proteins associated with Alzheimer’s disease progression.

Anticancer Applications

The pyrazole moiety is often found in structures with anticancer activities . The compound could be explored for its efficacy in inhibiting cancer cell growth or as a scaffold for developing novel anticancer drugs.

Kinase Inhibition

Pyrazole derivatives are known to inhibit lymphocyte-specific protein tyrosine kinase , which is involved in immune response regulation. This suggests that the compound could be used in immunotherapy treatments for various diseases.

Antimalarial Activity

The compound’s structural analogs have shown antimalarial properties by inhibiting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This application is vital for developing new treatments against malaria.

Phosphodiesterase (PDE) Inhibition

The compound has been identified as a potential PDE4B inhibitor . PDE4B is an enzyme involved in inflammatory and immune responses, and its inhibition can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Synthesis of Complex Heterocycles

The compound could be used in the synthesis of complex heterocycles, which are core structures in many drugs . This application is significant for drug discovery and development, providing a pathway to synthesize novel therapeutic agents.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c22-16-7-2-1-6-15(16)20-23-18(30-25-20)11-14-5-3-8-26(13-14)21(28)17-12-19-27(24-17)9-4-10-29-19/h1-2,6-7,12,14H,3-5,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGNWMUFCKESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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